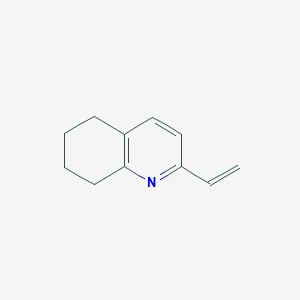

2-Vinyl-5,6,7,8-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-ethenyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C11H13N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2,7-8H,1,3-6H2 |

InChI Key |

JKXWQODMLGYNLI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC2=C(CCCC2)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Vinyl-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and characterization methods for 2-Vinyl-5,6,7,8-tetrahydroquinoline. This compound is a derivative of the tetrahydroquinoline scaffold, a structural motif present in numerous biologically active molecules and natural products. The introduction of a vinyl group at the 2-position offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

Proposed Synthesis Pathway

A two-step synthetic pathway is proposed for the synthesis of this compound. The first step involves the catalytic hydrogenation of commercially available 2-methylquinoline to yield the precursor, 2-methyl-5,6,7,8-tetrahydroquinoline. The second step is the vinylation of this precursor through a condensation reaction with formaldehyde, adapted from methodologies used for analogous 2-methyl-azaheterocycles.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline

This procedure is based on established methods for the catalytic hydrogenation of quinoline derivatives.[1]

Materials:

-

2-Methylquinoline

-

5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst

-

Ethanol (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr autoclave)

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure reactor, a solution of 2-methylquinoline (1 eq.) in ethanol is prepared.

-

The 5% Ru/Al₂O₃ catalyst (5-10 mol%) is carefully added to the solution.

-

The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

-

The reactor is pressurized with hydrogen gas to approximately 30-50 bar.

-

The reaction mixture is stirred and heated to a temperature between 100-150°C.

-

The reaction is monitored for hydrogen uptake. Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield crude 2-methyl-5,6,7,8-tetrahydroquinoline.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is adapted from a patented method for the vinylation of 2-methylquinoline derivatives.

Materials:

-

2-Methyl-5,6,7,8-tetrahydroquinoline

-

Formaldehyde (37% aqueous solution)

-

Diethylamine hydrochloride

-

Triethylamine

-

Ethanol (95%)

Procedure:

-

A mixture of 2-methyl-5,6,7,8-tetrahydroquinoline (1 eq.), 37% formaldehyde solution (1.3 eq.), triethylamine (a catalytic amount), and 95% ethanol is prepared in a round-bottom flask.

-

The mixture is stirred and heated to approximately 60°C until all solids dissolve.

-

A separate solution of diethylamine hydrochloride (1.3 eq.) in a 1:1 mixture of ethanol and water is prepared.

-

The diethylamine hydrochloride solution is added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization of Intermediates and Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Characterization Data for 2-Methyl-5,6,7,8-tetrahydroquinoline

| Property | Data |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, predicted) | δ 7.0-7.2 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 2.7-2.9 (t, 2H, -CH₂-), 2.4 (s, 3H, -CH₃), 1.8-2.0 (m, 2H, -CH₂-), 1.7-1.8 (m, 2H, -CH₂-) ppm |

| ¹³C NMR (CDCl₃, predicted) | δ 155-157, 145-147, 135-137, 125-127, 120-122, 30-32, 28-30, 22-24, 21-23 ppm |

| Mass Spectrum (EI) | m/z (%): 147 (M⁺), 146, 132, 118 |

| IR Spectrum (neat) | ν (cm⁻¹): 3050-2800 (C-H), 1600-1580 (C=N), 1500-1450 (C=C) |

Predicted Characterization Data for this compound

| Property | Predicted Data |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, predicted) | δ 7.1-7.3 (d, 1H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 6.6-6.8 (dd, 1H, -CH=CH₂), 6.1-6.3 (d, 1H, =CH₂), 5.4-5.6 (d, 1H, =CH₂), 2.8-3.0 (t, 2H, -CH₂-), 1.8-2.0 (m, 4H, -CH₂-CH₂-) ppm |

| ¹³C NMR (CDCl₃, predicted) | δ 156-158, 145-147, 136-138, 135-137, 125-127, 120-122, 115-117, 30-32, 28-30, 22-24 ppm |

| Mass Spectrum (EI) | m/z (%): 159 (M⁺), 158, 144, 130 |

| IR Spectrum (neat) | ν (cm⁻¹): 3080-3000 (=C-H), 3000-2800 (C-H), 1640-1620 (C=C vinyl), 1600-1580 (C=N), 1500-1450 (C=C) |

Experimental Workflow and Logic

The overall process from starting materials to the final characterized product follows a logical workflow.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a robust and feasible approach for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the exploration of this versatile scaffold for various applications.

References

Spectroscopic data for 2-Vinyl-5,6,7,8-tetrahydroquinoline (¹H NMR, ¹³C NMR).

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 2-Vinyl-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide includes detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, experimental protocols for obtaining this data, and a conceptual workflow for NMR spectroscopy.

¹H and ¹³C NMR Spectroscopic Data

Spectroscopic Data of 2-Vinylquinoline

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-vinylquinoline, as reported in the literature. This data is crucial for confirming the synthesis of the vinylquinoline intermediate before its subsequent reduction.

Table 1: ¹H NMR Data for 2-Vinylquinoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8' | 8.07 | d | 8.5 |

| H-5' | 8.01 | dd | 8.5, 2.8 |

| H-7' | 7.70 | d | 8.2 |

| H-4' | 7.65 | d | 7.7 |

| H-6' | 7.52 | dd | 8.5, 2.4 |

| H-3' | 7.44 | d | 7.5 |

| H-1 | 7.03 | dd | 17.7, 10.9 |

| H-2a | 6.25 | d | 17.7 |

| H-2b | 5.63 | d | 10.9 |

| Data sourced from Kumar et al., RSC Advances, 2018.[1] |

Table 2: ¹³C NMR Data for 2-Vinylquinoline

| Carbon | Chemical Shift (δ, ppm) |

| C-2' | 155.9 |

| C-8a' | 147.9 |

| C-1 | 137.9 |

| C-4' | 136.24 |

| C-7' | 129.6 |

| C-4a' | 129.3 |

| C-5' | 127.4 |

| C-6' | 126.2 |

| C-3' | 120.7 |

| C-8' | 119.8 |

| C-2 | 118.3 |

| Data sourced from Kumar et al., RSC Advances, 2018.[1] |

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis of the precursor 2-vinylquinoline and a general method for NMR analysis. A subsequent reduction step would be necessary to obtain this compound.

Synthesis of 2-Vinylquinoline

A common method for the synthesis of 2-vinylquinolines involves a Mannich-type reaction followed by deamination. A mixture of the corresponding 2-methylquinoline, formaldehyde solution, a secondary amine (e.g., diethylamine), and a catalytic amount of an organic base (e.g., triethylamine) in a suitable solvent (e.g., 1,4-dioxane) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified by column chromatography.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.

Sample Preparation: The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard.

Data Acquisition:

-

¹H NMR: Chemical shifts are reported in parts per million (ppm) downfield from TMS. Standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.03 ppm).

Conceptual Workflow for NMR Spectroscopy

The following diagram illustrates the general workflow involved in obtaining and interpreting NMR data for chemical structure elucidation.

Synthesis of this compound

The conversion of 2-vinylquinoline to this compound would require a selective reduction of the pyridine ring while preserving the vinyl group. This can be challenging as many common hydrogenation catalysts will also reduce the carbon-carbon double bond of the vinyl group.

Potential synthetic strategies could involve:

-

Catalytic Hydrogenation with a Selective Catalyst: The use of specific catalysts, such as certain rhodium or ruthenium complexes, under controlled conditions (temperature, pressure) might allow for the selective hydrogenation of the heterocyclic ring.

-

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst and can sometimes offer better selectivity compared to catalytic hydrogenation with H₂ gas.

-

Ionic Hydrogenation: This approach involves the use of a proton source and a hydride donor (e.g., a silane) and can be selective for the reduction of electron-deficient rings like pyridine.

The successful synthesis would require careful optimization of the reaction conditions to achieve the desired chemoselectivity. Following the synthesis, the resulting this compound would be purified and its structure confirmed by NMR spectroscopy. The expected ¹H NMR spectrum would show the disappearance of the aromatic proton signals from the pyridine ring and the appearance of new aliphatic signals corresponding to the protons on the newly saturated tetrahydroquinoline ring. The signals for the vinyl group protons would be expected to remain, albeit with potential minor shifts in their chemical environment. Similarly, the ¹³C NMR spectrum would show the conversion of aromatic carbon signals to aliphatic carbon signals.

References

Physical and chemical properties of 2-Vinyl-5,6,7,8-tetrahydroquinoline.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a reactive vinyl group appended to the privileged tetrahydroquinoline scaffold, suggests potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents and functional polymers. The tetrahydroquinoline core is a common motif in numerous biologically active natural products and pharmaceuticals, exhibiting a wide range of activities.[1][2] The addition of a vinyl group provides a handle for further chemical modifications, such as polymerization, click chemistry, and various addition reactions, making it a valuable building block for creating diverse chemical libraries.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties of this compound. These values are estimations based on the known properties of 5,6,7,8-tetrahydroquinoline and the expected influence of the vinyl substituent.[3][4][5][6]

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~240-250 °C |

| Density | ~1.05 g/cm³ |

| Solubility | Soluble in most organic solvents (e.g., ethanol, chloroform, ethyl acetate). Slightly soluble in water. |

| pKa (of the conjugate acid) | ~5.0-6.0 |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich aromatic system, the basic nitrogen atom, and the reactive vinyl group.

-

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides.

-

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The position of substitution will be directed by the existing substituents.

-

Reactions of the Vinyl Group: The vinyl group is expected to undergo typical alkene reactions, including:

-

Hydrogenation: Catalytic hydrogenation will reduce the vinyl group to an ethyl group. It is important to note that under harsh conditions, the aromatic ring can also be reduced.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) following Markovnikov's rule.

-

Polymerization: The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization.

-

Cross-coupling reactions: The vinyl group can potentially participate in Heck or Suzuki couplings.

-

Proposed Synthetic Route and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the Wittig reaction, starting from the readily available 5,6,7,8-tetrahydroquinoline-2-carbaldehyde.[4][7][8][9][10]

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound via the Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde

This intermediate is not commercially available and would need to be synthesized, for instance, via a Vilsmeier-Haack formylation of 5,6,7,8-tetrahydroquinoline.

Step 2: Preparation of the Wittig Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates the successful preparation of the Wittig reagent.

Step 3: Wittig Olefination

-

Cool the solution of the Wittig reagent back to 0 °C.

-

Dissolve 5,6,7,8-tetrahydroquinoline-2-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the Wittig reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound.

Predicted Spectroscopic Data

The following are predicted spectroscopic data for this compound, based on the known spectra of 5,6,7,8-tetrahydroquinoline and related vinyl compounds.[2][11][12][13][14]

| Spectroscopic Data | Predicted Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-8.2 (d, 1H, H-8), 7.2-7.4 (d, 1H, H-4), 6.9-7.1 (dd, 1H, H-3), 6.5-6.7 (dd, 1H, -CH=CH₂), 5.8-6.0 (d, 1H, -CH=CH₂ trans), 5.3-5.5 (d, 1H, -CH=CH₂ cis), 2.8-3.0 (t, 2H, H-5), 2.6-2.8 (t, 2H, H-8), 1.8-2.0 (m, 4H, H-6, H-7) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155-157 (C-2), 145-147 (C-8a), 136-138 (-CH=CH₂), 135-137 (C-4), 128-130 (C-4a), 121-123 (C-3), 115-117 (-CH=CH₂), 32-34 (C-5), 28-30 (C-8), 22-24 (C-6), 21-23 (C-7) ppm. |

| FT-IR (neat) | ν 3080-3010 (C-H str, aromatic and vinyl), 2950-2850 (C-H str, aliphatic), 1630-1610 (C=C str, vinyl), 1590-1570 (C=C str, aromatic), 1480-1450 (C-H bend, aliphatic), 990, 910 (C-H bend, vinyl out-of-plane) cm⁻¹. |

| Mass Spectrometry (EI) | m/z (%): 159 (M⁺, 100), 158 (M⁺-H, 80), 144 (M⁺-CH₃, 40), 130 (M⁺-C₂H₅, 60). |

Potential Applications in Drug Discovery

The this compound scaffold holds promise for the development of novel therapeutic agents. The tetrahydroquinoline moiety is a known pharmacophore, and the vinyl group allows for the introduction of diverse functionalities that can modulate the biological activity and pharmacokinetic properties of the molecule.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical signaling pathway modulation by a this compound derivative.

Derivatives of this core could be synthesized and screened for activity against a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. The ability to easily modify the vinyl group could be leveraged to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

While experimental data on this compound is currently lacking, this technical guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications. The combination of a privileged heterocyclic scaffold with a reactive vinyl functional group makes this compound a promising, yet underexplored, building block for the synthesis of novel molecules with potential utility in drug discovery and materials science. Further experimental investigation is warranted to validate the predictions made in this guide and to fully explore the potential of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5,6,7,8-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]

- 6. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]

- 12. 5,6,7,8-Tetrahydroquinoline (10500-57-9) IR Spectrum [chemicalbook.com]

- 13. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 14. 2-Vinylpyridine(100-69-6) IR Spectrum [chemicalbook.com]

A Technical Guide to One-Pot Synthesis of Substituted 5,6,7,8-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core one-pot synthesis methods for creating substituted 5,6,7,8-tetrahydroquinolines, a crucial scaffold in medicinal chemistry. We provide a detailed overview of the most prevalent and efficient synthetic strategies, complete with experimental protocols, comparative data, and mechanistic visualizations to aid in the design and execution of novel synthetic pathways.

Introduction

The 5,6,7,8-tetrahydroquinoline core is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products. Its structural rigidity and synthetic tractability make it a cornerstone for the development of new therapeutic agents. One-pot synthesis methodologies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step approaches. This guide focuses on the most prominent one-pot strategies for the construction of this valuable heterocyclic system.

Key One-Pot Synthetic Strategies

The synthesis of substituted 5,6,7,8-tetrahydroquinolines in a single pot can be broadly categorized into three main approaches:

-

Hantzsch-Type Reaction / Friedländer Annulation: A versatile and widely used multicomponent reaction.

-

Povarov (Aza-Diels-Alder) Reaction: A powerful cycloaddition strategy for the construction of the tetrahydroquinoline ring.

-

Modified Bohlmann-Rahtz Pyridine Synthesis: An adaptable method for the synthesis of highly substituted pyridine rings, which can be applied to tetrahydroquinolines.

Hantzsch-Type Reaction / Friedländer Annulation

This is arguably one of the most common and robust one-pot methods for the synthesis of 5,6,7,8-tetrahydroquinolines. It is a four-component reaction that typically involves a cyclic 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), an aldehyde, an active methylene compound (like ethyl acetoacetate or malononitrile), and a nitrogen source, most commonly ammonium acetate.

General Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

This protocol is adapted from a typical Hantzsch-type synthesis.[1]

Materials:

-

Dimedone (2 mmol, 0.280 g)

-

Benzaldehyde (2 mmol, 0.212 g, 0.204 mL)

-

Ethyl acetoacetate (2 mmol, 0.260 g, 0.253 mL)

-

Ammonium acetate (2 mmol, 0.154 g)

-

L-glutamine (catalytic amount, 0.05 g)

-

Ethanol (50 mL)

Procedure:

-

To a 100 mL round-bottom flask, add dimedone (0.280 g), benzaldehyde (0.204 mL), ethyl acetoacetate (0.253 mL), and ammonium acetate (0.154 g).

-

Add 50 mL of ethanol to the flask, followed by a catalytic amount of L-glutamine (0.05 g).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, filter the solid product and wash with cold ethanol.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the title compound.

Quantitative Data for Hantzsch-Type Syntheses

| Entry | Cyclic 1,3-Dicarbonyl | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Dimedone | Benzaldehyde | Ethyl acetoacetate | L-glutamine | Ethanol | 12 | RT | High | [1] |

| 2 | 1,3-Cyclohexanedione | 4-Methoxybenzaldehyde | Malononitrile | Triethylamine | Ethanol | 3 | Reflux | 67 | [2] |

| 3 | 1,3-Cyclohexanedione | Benzaldehyde | Malononitrile | Ammonium acetate | Ethanol | 0.25-1.5 | 70 | 85-95 | [3] |

Povarov (Aza-Diels-Alder) Reaction

The Povarov reaction is a three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline. This reaction can proceed through a stepwise or concerted mechanism and is often catalyzed by Lewis or Brønsted acids.

General Reaction Scheme & Mechanism:

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of N-propargyl-6-methoxy-4-(2'-oxopyrrolidin-1'-yl)-1,2,3,4-tetrahydroquinoline

This protocol is adapted from a study on the mechanism of the Lewis acid-catalyzed Povarov reaction.[4][5]

Materials:

-

N-propargyl-4-methoxylaniline (1 mmol)

-

Formaldehyde (1.1 mmol)

-

N-vinyl-2-pyrrolidinone (1.1 mmol)

-

Indium(III) chloride (InCl₃) (20 mol%)

-

Acetonitrile (MeCN), HPLC grade (5 mL)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve N-propargyl-4-methoxylaniline (1 mmol) and formaldehyde (1.1 mmol) in 5 mL of acetonitrile.

-

Stir the mixture for 10 minutes at room temperature.

-

Add the Lewis acid catalyst, InCl₃ (20 mol%), to the reaction mixture.

-

After 20 minutes, add a solution of N-vinyl-2-pyrrolidinone (1.1 mmol) in acetonitrile to the reaction mixture.

-

Stir the resulting mixture vigorously at room temperature and monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data for Povarov Reactions

| Entry | Aniline | Aldehyde | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-propargyl-4-methoxyaniline | Formaldehyde | N-vinyl-2-pyrrolidinone | InCl₃ (20) | MeCN | RT | High | [4][5] |

| 2 | Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ (100) | Diethyl ether | 30 | 70-85 | [6] |

| 3 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (10) | Ethanol | Reflux | 85-95 | [7] |

| 4 | Indoline | N-vinyl-2-pyrrolidinone | - | CeCl₃·7H₂O/NaI | Dichloromethane | 0 | 80-95 | [8] |

Modified Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis traditionally involves the reaction of an enamine with an ethynylketone to form a pyridine. A one-pot modification of this reaction can be employed to synthesize 5,6,7,8-tetrahydroquinolines by using a cyclic enamine or by generating it in situ.

General Reaction Scheme:

Experimental Protocol: One-Pot Microwave-Assisted Synthesis of Tetrasubstituted Pyridines (Adaptable for Tetrahydroquinolines)

This protocol is based on a microwave-assisted, one-pot Bohlmann-Rahtz procedure. For tetrahydroquinoline synthesis, a suitable cyclic enamine would be used as the starting material.

Materials:

-

Ethyl β-aminocrotonate (or a cyclic enamine)

-

Ethynyl ketone

-

Brønsted or Lewis acid catalyst (e.g., acetic acid or ytterbium triflate)

-

Solvent (e.g., toluene)

Procedure:

-

In a microwave process vial, combine the enamine, ethynyl ketone, and catalyst in the chosen solvent.

-

Seal the vial and place it in a self-tunable microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 170 °C) for a specified time (typically in the range of minutes).

-

After cooling, open the vial and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: Specific quantitative data for the one-pot Bohlmann-Rahtz synthesis leading directly to a wide range of substituted 5,6,7,8-tetrahydroquinolines is less commonly reported in the literature compared to the Hantzsch and Povarov reactions.

Conclusion

One-pot synthesis methodologies provide powerful and efficient routes to substituted 5,6,7,8-tetrahydroquinolines. The Hantzsch-type/Friedländer annulation and the Povarov reaction stand out as particularly versatile and well-documented methods, offering access to a wide range of derivatives from readily available starting materials. The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. This guide provides a foundational understanding of these key methods, enabling researchers to select and adapt protocols for the synthesis of novel tetrahydroquinoline derivatives for applications in drug discovery and development.

References

- 1. Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. sci-rad.com [sci-rad.com]

- 7. researchgate.net [researchgate.net]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

Quantum Chemical Calculations for Substituted Tetrahydroisoquinolines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of substituted tetrahydroisoquinolines (THIQs), a crucial scaffold in medicinal chemistry. The following sections detail the computational methodologies, present key quantitative data derived from these calculations, and illustrate the logical workflows involved in the computational design and analysis of novel THIQ-based therapeutic agents.

Introduction to Tetrahydroisoquinolines and the Role of Quantum Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prevalent structural motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] THIQ derivatives have demonstrated a broad spectrum of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are dictated by the nature and position of their substituents.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools in drug discovery for elucidating the electronic structure, reactivity, and intermolecular interactions of complex molecules like substituted THIQs.[3][4] These computational methods allow for the prediction of various molecular properties that are critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.[4][5]

Core Computational Methodologies: Experimental Protocols

The successful application of quantum chemical calculations to substituted THIQs relies on a well-defined computational protocol. The following outlines a typical methodology based on DFT, which has been widely used for these systems.[6][7]

2.1. Geometry Optimization

The first and most crucial step is the optimization of the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian, ORCA, and VASP are commonly used software packages for DFT calculations.[3]

-

Method: Density Functional Theory (DFT) is the most prevalent method due to its balance of accuracy and computational cost.[3][4]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules.[7][8] The M06-2X functional is also utilized, particularly for systems where non-covalent interactions are important.

-

Basis Set: Pople-style basis sets are common, with 6-31+G(d,p) and the larger 6-311++G(d,p) or 6-311++G** being frequently employed to provide a good description of the electronic structure.[6][7] The "+" and "++" indicate the inclusion of diffuse functions to describe anions and weakly bound electrons, while "(d,p)" and "**" denote the addition of polarization functions to allow for more flexibility in the orbital shapes.

-

-

Solvation Model: To simulate the physiological environment, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often used with water as the solvent.

-

Convergence Criteria: Geometry optimizations are typically performed until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

2.2. Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of electronic and spectroscopic properties can be calculated at the same level of theory.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, including charge transfer and hyperconjugative effects.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.[6]

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

Thermochemical Properties: Thermodynamic parameters like enthalpy, Gibbs free energy, and entropy are calculated to assess the relative stability of different conformers or isomers.

-

Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be calculated to predict the NLO response of the molecule.[6]

Quantitative Data from Quantum Chemical Calculations

The following tables summarize representative quantitative data obtained from DFT calculations on substituted tetrahydroisoquinolines. These values are crucial for comparing the properties of different derivatives and for establishing quantitative structure-activity relationships (QSAR).

Table 1: Calculated Electronic Properties of Substituted THIQs

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| THIQ-1 | 6,7-dimethoxy | -5.89 | -0.23 | 5.66 | 2.54 |

| THIQ-2 | 1-(chloromethyl) | -6.12 | -0.87 | 5.25 | 3.11 |

| THIQ-3 | 1-phenyl | -5.98 | -0.55 | 5.43 | 2.87 |

| THIQ-4 | 7-nitro | -6.54 | -1.98 | 4.56 | 5.89 |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Table 2: Calculated Global Reactivity Descriptors of Substituted THIQs

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| THIQ-1 | 5.89 | 0.23 | 2.83 | 1.89 |

| THIQ-2 | 6.12 | 0.87 | 2.63 | 2.34 |

| THIQ-3 | 5.98 | 0.55 | 2.72 | 2.11 |

| THIQ-4 | 6.54 | 1.98 | 2.28 | 3.75 |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Table 3: Calculated Non-Linear Optical Properties of Substituted THIQs

| Compound | Polarizability (α₀) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

| THIQ-1 | 215.4 | 450.7 |

| THIQ-2 | 230.1 | 689.2 |

| THIQ-3 | 288.6 | 954.3 |

| THIQ-4 | 255.9 | 1578.5 |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[6]

Visualization of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of processes in the computational study of substituted tetrahydroisoquinolines for drug development.

Caption: A typical workflow for computational drug design of substituted THIQs.

References

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 4. dockdynamics.com [dockdynamics.com]

- 5. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Biological Properties of Novel Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-Based Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological properties of newly synthesized chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds. The focus is on their potential as antiproliferative agents, detailing their synthesis, in vitro activity, and mechanism of action. All data and protocols are derived from peer-reviewed research to ensure accuracy and reproducibility.

Introduction

Substituted tetrahydroquinolines are significant scaffolds in medicinal chemistry due to their presence in various natural alkaloids and synthetic molecules with diverse biological activities.[1] The incorporation of a chiral center, specifically at the 8-amino position of the 2-methyl-5,6,7,8-tetrahydroquinoline core, offers a strategic approach for developing novel chemotherapeutic agents with potentially enhanced stereospecific interactions with biological targets.[1][2] This document summarizes the findings on a series of Schiff bases and their corresponding reduced amines derived from this chiral scaffold, highlighting their anticancer potential.

Synthesis of Compounds

A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized. The general synthetic route involved the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with various aldehydes to form Schiff bases, followed by the reduction of the imine group to yield the corresponding amines.[1][2]

In Vitro Antiproliferative Activity

The synthesized compounds were evaluated for their antiproliferative activity against a panel of human cancer cell lines and a non-cancer cell line. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.

A preliminary screening was conducted using the racemic forms of the synthesized compounds. The results are summarized in the table below.

| Compound | CEM (IC50, µM) | HeLa (IC50, µM) | HMEC-1 (IC50, µM) |

| 3a | >50 | 25.1 ± 1.5 | 14.2 ± 0.9 |

| 5a | 10.5 ± 0.8 | 11.2 ± 0.7 | 10.9 ± 0.6 |

| 2b | 12.3 ± 0.9 | 15.4 ± 1.1 | 11.7 ± 0.8 |

| Data sourced from a 2020 study on these compounds.[2] |

Based on the initial screening, compounds 3a , 5a , and 2b were synthesized as pure enantiomers to investigate the impact of stereochemistry on their biological activity.[2] The compounds were tested against an expanded panel of cancer cell lines.

| Compound | CEM (IC50, µM) | HeLa (IC50, µM) | HT-29 (IC50, µM) | A2780 (IC50, µM) | MSTO-211H (IC50, µM) | HMEC-1 (IC50, µM) |

| (R)-3a | 12.5 ± 0.9 | 10.3 ± 0.7 | 11.4 ± 0.8 | 15.6 ± 1.1 | 13.2 ± 0.9 | >50 |

| (S)-3a | >50 | >50 | >50 | >50 | >50 | >50 |

| (R)-5a | 8.9 ± 0.6 | 7.6 ± 0.5 | 9.1 ± 0.7 | 6.8 ± 0.4 | 8.2 ± 0.6 | 12.3 ± 0.9 |

| (S)-5a | 15.4 ± 1.1 | 13.8 ± 1.0 | 16.2 ± 1.2 | 14.5 ± 1.0 | 15.1 ± 1.1 | >50 |

| (R)-2b | 10.1 ± 0.7 | 12.3 ± 0.9 | 11.8 ± 0.8 | 13.4 ± 1.0 | 10.9 ± 0.8 | >50 |

| (S)-2b | >50 | >50 | >50 | >50 | >50 | >50 |

| Data represents the mean ± standard deviation from experiments.[2] |

The results clearly indicate that the (R)-enantiomers are significantly more active than their (S)-counterparts, with (R)-5a emerging as the most potent compound across the tested cell lines.[2][3]

Mechanism of Action of (R)-5a

Further investigations into the mechanism of action of the most active compound, (R)-5a , were conducted on the A2780 ovarian carcinoma cell line.[2][3] The study focused on its effects on the cell cycle, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).

The compound (R)-5a was found to induce cell cycle arrest, lead to a loss of mitochondrial membrane potential, and increase the production of cellular ROS in A2780 cells, ultimately leading to apoptosis.[3]

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of these compounds.

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) was dissolved in ethanol (10 mL). The respective aldehyde (1 equivalent) was added at 0 °C. The reaction mixture was stirred at this temperature for 8 hours. The resulting solid was filtered, washed with cold ethanol, and dried to afford the desired Schiff base.[2]

The Schiff base (1 equivalent) was dissolved in a mixture of methanol and tetrahydrofuran (1:1.5 mL) and cooled to 0 °C. Sodium borohydride (NaBH4) (2 equivalents) was added portion-wise. The reaction was stirred at 0 °C for 3 hours and then at room temperature overnight. The solvent was evaporated, and the residue was treated with water and extracted with dichloromethane. The organic layers were combined, dried, and concentrated to yield the final amine product.[2]

The antiproliferative activity was assessed using the Sulforhodamine B (SRB) assay.[2]

-

Cells were seeded in 96-well plates and allowed to attach for 24 hours.

-

Compounds were added at various concentrations, and the plates were incubated for 48 hours.

-

Cells were then fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution.

-

The bound dye was solubilized with 10 mM Tris base solution.

-

Absorbance was read at 570 nm to determine cell viability.

-

IC50 values were calculated from dose-response curves.

-

A2780 cells were treated with different concentrations of (R)-5a for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20 °C overnight.

-

Fixed cells were washed and resuspended in a solution containing propidium iodide (PI) and RNase A.

-

The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[3]

-

A2780 cells were treated with (R)-5a for 24 hours.

-

The cells were then incubated with the JC-1 probe (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

-

The fluorescence was measured by flow cytometry. A shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence indicates a loss of ΔΨm.[2][3]

-

A2780 cells were treated with (R)-5a for 120 minutes.

-

Cells were then incubated with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured by flow cytometry.[3]

Conclusion

The chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine scaffold serves as a promising foundation for the development of novel anticancer agents. The stereochemistry at the 8-position plays a crucial role in the antiproliferative activity, with the (R)-enantiomers demonstrating significantly higher potency. The lead compound, (R)-5a , exerts its anticancer effects through the induction of cell cycle arrest, mitochondrial dysfunction, and oxidative stress, highlighting a multi-faceted mechanism of action. These findings warrant further investigation and optimization of this class of compounds for potential therapeutic applications.

References

Review of recent syntheses of 1,2,3,4-tetrahydroquinolines using domino reactions.

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic motifs. By combining multiple bond-forming events in a single operation without the isolation of intermediates, domino reactions offer significant advantages in terms of atom economy, step economy, and reduced waste generation, aligning with the principles of green chemistry.[1] This technical guide provides a comprehensive review of recent advances in the synthesis of 1,2,3,4-tetrahydroquinolines using domino reactions, with a focus on key methodologies, experimental protocols, and quantitative data to facilitate their application in research and drug development.

Reduction-Initiated Domino Reactions

Domino sequences initiated by the reduction of a nitro group are a robust and widely used strategy for the synthesis of THQs. The in situ generation of an aniline from an ortho-substituted nitroarene triggers a cascade of intramolecular reactions to form the heterocyclic ring system.

Reduction-Reductive Amination

A prominent example of this class is the domino reduction-reductive amination of 2-nitroaryl ketones and aldehydes. This approach, extensively developed by Bunce and co-workers, typically employs catalytic hydrogenation to effect the initial nitro group reduction. The resulting aniline then undergoes intramolecular condensation with the side-chain carbonyl to form a cyclic imine, which is subsequently reduced in the same pot to yield the final tetrahydroquinoline product.[1][2]

A key advantage of this method is the high diastereoselectivity observed, particularly when a directing group, such as an ester at the C4 position, is present. This group sterically guides the addition of hydrogen to the face opposite the substituent, leading predominantly to the cis diastereomer.[2]

Experimental Protocol: Synthesis of methyl (±)-cis-1-methyl-2-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

This procedure is adapted from the work of Bunce, R. A., et al., published in the Journal of Organic Chemistry, 2001.[2]

A solution of methyl 2-(2-nitro-phenyl)-3-oxo-hexanoate (a representative 2-nitroaryl β-keto ester) in methanol containing formaldehyde is hydrogenated in the presence of a palladium on carbon catalyst.

-

Preparation of the reaction mixture: A solution of the starting nitro compound (1.0 mmol) and aqueous formaldehyde (37%, 1.1 mmol) in methanol (20 mL) is prepared in a hydrogenation vessel.

-

Addition of catalyst: 5% Palladium on carbon (0.1 g) is added to the solution.

-

Hydrogenation: The mixture is hydrogenated at 50 psi of H₂ for 24 hours at room temperature.

-

Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data

The following table summarizes the results for the domino reduction-reductive amination to synthesize various 2-alkyl- and 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates.

| Entry | R Group | N-Substitution | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Methyl | H | 95 | >99:1 |

| 2 | Ethyl | H | 96 | >99:1 |

| 3 | Propyl | H | 98 | >99:1 |

| 4 | Methyl | Methyl | 93 | >99:1 |

| 5 | Ethyl | Methyl | 94 | >99:1 |

| 6 | Propyl | Methyl | 95 | >99:1 |

Data sourced from Bunce, R. A., et al., J. Org. Chem. 2001, 66(8), 2822-2827.[2]

Reaction Pathway

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Progress in the Chemistry of Tetrahydroquinolines: A Technical Guide for Drug Discovery

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] As a partially saturated version of quinoline, the THQ core offers a three-dimensional architecture that provides enhanced solubility, improved bioavailability, and reduced toxicity compared to its aromatic counterpart.[2] THQ derivatives are found in numerous natural products and have been synthesized to exhibit a wide array of biological activities, including anticancer, neuroprotective, antimicrobial, and antiviral properties.[2][3][4] This technical guide provides an in-depth overview of recent progress in the chemistry of tetrahydroquinolines, focusing on key synthetic methodologies, biological applications, and their role in modulating critical signaling pathways.

Core Synthetic Methodologies

The development of efficient and stereoselective methods to construct the THQ framework is a central focus of modern organic synthesis. Recent advancements have centered on catalytic asymmetric reactions, domino processes, and novel annulation strategies.

Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, is one of the most powerful and versatile methods for synthesizing substituted THQs.[5][6] It typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. The reaction can be performed in a one-pot, three-component fashion by combining an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis or Brønsted acid.[5][7]

A generalized workflow for the Povarov reaction is illustrated below. The process begins with the in-situ formation of an imine from an aniline and an aldehyde. This imine then acts as the aza-diene in the cycloaddition with an alkene to form the final tetrahydroquinoline product.

Experimental Protocol: Domino Povarov Reaction [3][8]

A solution of arylamine (4.0 mmol) and methyl propiolate (2.0 mmol) in 5 mL of ethanol is stirred at room temperature overnight to form a β-enamino ester intermediate. Subsequently, the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are added to the mixture. The reaction is stirred at room temperature for an additional 48 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the polysubstituted tetrahydroquinoline.[3][8]

Table 1: Synthesis of Tetrahydroquinolines via Domino Povarov Reaction [3]

| Entry | Arylamine (R) | Aldehyde (R') | Product | Yield (%) |

| 1 | p-CH₃ | p-Cl | 2a | 60 |

| 2 | p-OCH₃ | p-Cl | 2b | 63 |

| 3 | p-CH₃ | H | 2c | 56 |

| 4 | p-OCH₃ | p-Br | 2d | 57 |

| 5 | p-CH₃ | m-CH₃ | 2e | 55 |

Catalytic Asymmetric Hydrogenation

The catalytic asymmetric hydrogenation of quinolines is the most direct approach to access chiral THQs. This method involves the reduction of the quinoline ring using a chiral catalyst, typically based on iridium or rhodium, to produce enantiomerically enriched products. Recent studies have demonstrated that the choice of solvent can dramatically influence the stereochemical outcome, allowing for an "enantiodivergent" synthesis where either the (R) or (S) enantiomer can be selectively produced from the same catalyst.[1]

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation of Quinolines [1]

In a glovebox, an autoclave is charged with the quinoline substrate (0.2 mmol), [Ir(COD)Cl]₂ (1 mol%), and a chiral phosphine ligand (e.g., (R)-SynPhos, 2.2 mol%). The appropriate solvent (e.g., a toluene/dioxane mixture for the (R)-product, or ethanol for the (S)-product, 2 mL) is added. The autoclave is sealed, removed from the glovebox, and pressurized with H₂ (e.g., 50 atm). The reaction mixture is stirred at a set temperature (e.g., 30 °C) for 24 hours. After releasing the pressure, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the chiral tetrahydroquinoline.[1]

Table 2: Enantiodivergent Asymmetric Hydrogenation of 2-Phenylquinoline [1]

| Entry | Catalyst System | Solvent | Product Config. | Yield (%) | ee (%) |

| 1 | Ir-(R)-SynPhos | Toluene/Dioxane | R | 99 | 98 |

| 2 | Ir-(R)-SynPhos | Ethanol | S | 99 | 94 |

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline, which can then be reduced to the corresponding tetrahydroquinoline.[9] This method is highly versatile for creating polysubstituted quinoline rings. The reaction is typically catalyzed by acids or bases. Modern protocols often utilize solid-supported catalysts for easier workup and improved environmental friendliness.

Experimental Protocol: Friedländer Synthesis using Silica-Supported P₂O₅

A mixture of a 2-aminoaryl ketone (2 mmol), a carbonyl compound (e.g., dimedone, 3 mmol), and a catalytic amount of P₂O₅/SiO₂ (0.4 g, 30% w/w) is heated under solvent-free conditions at 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel (using an n-hexane/ethyl acetate eluent) to yield the poly-substituted quinoline product. Subsequent reduction (e.g., using NaBH₄) can furnish the tetrahydroquinoline.[2]

Table 3: Friedländer Synthesis of Quinolines under Solvent-Free Conditions

| Entry | 2-Aminoaryl Ketone | Carbonyl Compound | Time (min) | Yield (%) |

| 1 | 2-Amino-5-chlorobenzophenone | Dimedone | 15 | 95 |

| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 20 | 92 |

| 3 | 2-Aminobenzophenone | Cyclohexanone | 35 | 89 |

| 4 | 2-Aminoacetophenone | Acetylacetone | 40 | 85 |

Biological Activities and Therapeutic Potential

Tetrahydroquinoline derivatives have emerged as potent agents in several therapeutic areas, most notably in oncology and neurodegenerative diseases.

Anticancer Activity

Numerous THQ derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10] A key mechanism of action for many of these compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[11][12]

The diagram below illustrates the PI3K/AKT/mTOR pathway and the inhibitory action of THQ derivatives. Growth factor signaling activates PI3K, leading to the phosphorylation of AKT. Activated AKT then phosphorylates and activates mTORC1, which promotes protein synthesis and cell growth while inhibiting autophagy. THQ-based inhibitors can block the kinase activity of mTOR, thereby halting this pro-tumorigenic cascade.

Recent studies have focused on designing THQ derivatives with morpholine substitutions to enhance their binding to the mTOR active site.[11][12] These compounds have shown exceptional potency against lung (A549) and breast (MCF-7) cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range, surpassing standard-of-care agents like Everolimus.[12][13]

Table 4: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM)[10] | Cell Line | IC₅₀ (µM)[11] |

| 10 | MCF-7 | 39.52 | 10d | A549 |

| 13 | MCF-7 | 68.02 | 10e | A549 |

| 15 | MCF-7 | 15.16 | 10h | MCF-7 |

| 15 | HepG-2 | 18.74 | Everolimus | A549 |

| 15 | A549 | 18.68 | 5-FU | A549 |

Neuroprotective Effects

Tetrahydroquinoline derivatives also hold promise for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[14][15] Their mechanism of action is often multifaceted, involving potent antioxidant activity and the modulation of pathways related to inflammation and excitotoxicity.[16][17][18]

Studies have shown that certain THQs can scavenge free radicals, reduce oxidative stress, and inhibit apoptosis in neuronal cells.[16][17] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, provides neuroprotection by antagonizing the glutamatergic system, thereby preventing glutamate-induced excitotoxicity and excessive Ca²⁺ influx.[16][18] Other derivatives have been shown to reduce inflammation by downregulating the NF-κB signaling pathway, a key regulator of the inflammatory response in the brain.[15] This combination of antioxidant and anti-inflammatory properties makes THQs an attractive scaffold for developing novel neuroprotective agents.

Conclusion

The chemistry of tetrahydroquinolines continues to be a rich and rapidly evolving field. Significant progress has been made in the development of efficient and highly selective synthetic methods, particularly in the realm of asymmetric catalysis, which provides access to chiral THQs crucial for interacting with biological targets. The diverse biological activities of THQ derivatives, especially their potent anticancer and neuroprotective effects, underscore their vast potential in drug discovery. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, provides a clear rationale for their further development as targeted therapeutics. Future research will likely focus on refining synthetic routes, exploring new biological targets, and advancing the most promising candidates toward clinical evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 3. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]

- 4. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sci-rad.com [sci-rad.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 16. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes for 2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis

Introduction

2-Vinyl-5,6,7,8-tetrahydroquinoline is a functional monomer with potential applications in the synthesis of advanced polymers. The presence of the vinyl group allows for polymerization through various methods, including free-radical, controlled-radical, and ionic polymerizations. The resulting polymer, poly(this compound), possesses a unique combination of a flexible saturated carbocyclic ring and a nitrogen-containing aromatic pyridine ring. This structure imparts interesting properties, making it a candidate for various applications in materials science and drug development.

Polymers derived from vinyl-substituted heterocyclic monomers, such as poly(vinylpyridine) and poly(vinylquinoline), have demonstrated utility in a range of fields.[1][2] By analogy, poly(this compound) is expected to exhibit properties that are valuable for the following applications.

Potential Applications

-

Catalysis: The pyridine nitrogen in the polymer backbone can act as a ligand for metal ions, making the polymer a potential support for catalysts.[2] These polymer-supported catalysts can offer advantages such as improved stability, recoverability, and reusability compared to their homogeneous counterparts.

-

Drug Delivery: The nitrogen atom in the quinoline ring can be protonated at low pH, leading to a pH-responsive behavior. This property can be exploited for the development of smart drug delivery systems where the drug is released in response to the acidic environment of specific tissues or cellular compartments.[2]

-

Surface Modification and Coatings: Polymers containing pyridine moieties are known to have good adhesive properties on various substrates.[2] Poly(this compound) could be used to create functional coatings that enhance adhesion, provide corrosion resistance, or introduce specific surface functionalities.

-

Ion-Exchange and Adsorption: The basic nitrogen atom in the polymer can be utilized for ion-exchange applications, particularly for the removal of metal ions from aqueous solutions.[2]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This is a proposed two-step synthesis starting from the precursor 2-methyl-5,6,7,8-tetrahydroquinoline.

Step 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline

This step is based on established methods for the synthesis of tetrahydroquinolines.[3]

Materials:

-

4-Nitroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (11 N)

-

Methanol

-

Fe3O4@SiO2 nanoparticles (optional, as catalyst)[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C. The use of Fe3O4@SiO2 nanoparticles as a catalyst has been shown to improve yields in similar reactions.[4]

-

Slowly add 0.95 g (14 mmol) of crotonaldehyde dropwise to the reaction mixture over a period of 2 hours.

-

Continue heating the reaction mixture for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with 11 N NaOH solution until a precipitate is formed.

-

Collect the precipitate by filtration and recrystallize from methanol to obtain 2-methyl-6-nitroquinoline.

-

The nitro group can be reduced to an amino group, followed by diazotization and reduction to yield 2-methyl-5,6,7,8-tetrahydroquinoline, though specific conditions for this sequence on this substrate would need to be optimized. A more direct synthesis of substituted tetrahydroquinolines can also be achieved through various one-pot reactions.[5]

Step 2: Synthesis of this compound from 2-Methyl-5,6,7,8-tetrahydroquinoline

This procedure is adapted from a patented method for the synthesis of 2-vinylquinolines from 2-methylquinolines.[6]

Materials:

-

2-Methyl-5,6,7,8-tetrahydroquinoline

-

Formaldehyde solution (37%)

-

Triethylamine

-

Ethanol (95%)

-

Diethylamine hydrochloride

-

Water

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask, combine 1.47 g (0.01 mol) of 2-methyl-5,6,7,8-tetrahydroquinoline, 1.0 mL (0.013 mol) of 37% formaldehyde solution, 0.08 mL of triethylamine, and 1.6 mL of 95% ethanol.

-

Stir and heat the mixture to 60 °C until all solids are dissolved.

-

In a separate beaker, prepare a solution of 1.23 g (0.013 mol) of diethylamine hydrochloride in 1 mL of ethanol and 1 mL of water.

-

Slowly add the diethylamine hydrochloride solution dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 5-6 hours), cool the mixture to room temperature.[6]

-

Remove the solvent under reduced pressure.

-

Add 20 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield this compound.

Protocol 2: Proposed Free-Radical Polymerization of this compound

This is a general protocol for the solution polymerization of a vinyl monomer.

Materials:

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen or Argon gas

Procedure:

-

In a Schlenk flask, dissolve 1.57 g (0.01 mol) of this compound and 0.0164 g (0.0001 mol) of AIBN in 10 mL of anhydrous DMF.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for 24 hours under an inert atmosphere with stirring.

-

Quench the reaction by cooling the flask in an ice bath.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Data Presentation

Due to the lack of experimental data on the polymerization of this compound, the following table summarizes the results from the controlled radical polymerization (RAFT) of a structurally analogous monomer, 4-vinylpyridine (4VP), to provide an indication of expected polymer characteristics.[7][8]

Table 1: Representative Data for RAFT Polymerization of 4-Vinylpyridine (Analogous System)

| Entry | Monomer | [Monomer]:[CTA]:[Initiator] | Solvent | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) | Reference |

| 1 | 4VP | 100:1:0.2 | Bulk | 4 | 55 | 5800 | 6200 | 1.15 | [8] |

| 2 | 4VP | 100:1:0.2 | Bulk | 8 | 85 | 8900 | 8500 | 1.12 | [8] |

| 3 | 4VP | 6815:24:1 | Ethanol | 2 | - | - | - | - | [7] |

| 4 | 4VP | 6815:24:1 | Ethanol | 24 | >95 | - | ~18,000 | <1.2 | [7] |

*CTA: Chain Transfer Agent (Cumyl dithiobenzoate for entries 1 & 2); Initiator: AIBN.

Visualizations

Caption: Proposed two-step synthetic workflow for this compound.

Caption: Logical workflow of the free-radical polymerization process.

References

- 1. mdpi.com [mdpi.com]

- 2. polysciences.com [polysciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 2-Vinyl-5,6,7,8-tetrahydroquinoline in Asymmetric Catalysis

Important Note for Researchers: Extensive literature searches did not yield any specific examples of "2-Vinyl-5,6,7,8-tetrahydroquinoline" being used as a ligand in asymmetric catalysis. The following application notes and protocols are based on the closely related and well-documented chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives, which are effective ligands in asymmetric transfer hydrogenation. This information is provided as a valuable alternative for researchers interested in the catalytic applications of the tetrahydroquinoline scaffold.

Application of 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives as Ligands in Asymmetric Catalysis

Introduction:

Chiral diamines based on the 8-Amino-5,6,7,8-tetrahydroquinoline backbone have emerged as effective ligands in asymmetric catalysis. These ligands, in combination with transition metals such as rhodium and iridium, form catalysts that are particularly active in the asymmetric transfer hydrogenation (ATH) of prochiral imines. The tetrahydroquinoline scaffold provides a rigid framework that, when functionalized with a chiral amino group, can create a well-defined chiral environment around the metal center, leading to high stereocontrol in catalytic transformations.

One notable application of these ligands is in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs). The resulting chiral tetrahydroisoquinolines are key intermediates in the synthesis of various biologically active alkaloids and pharmaceuticals.[1][2][3][4][5]

Ligand Structures:

Two prominent examples of these ligands are (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY (L1), and its 2-methyl substituted analogue, (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-Me-CAMPY (L2).[1][2]

Quantitative Data Presentation

The following tables summarize the performance of rhodium catalysts bearing the (R)-CAMPY (L1) and (R)-Me-CAMPY (L2) ligands in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.

Table 1: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

| Catalyst Precursor | Ligand | Conversion (%) | ee (%) |

| [Rh(Cp)Cl₂]₂ | (R)-CAMPY (L1) | >99 | 65 |

| [Rh(Cp)Cl₂]₂ | (R)-Me-CAMPY (L2) | >99 | 69 |

Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.

Table 2: Asymmetric Transfer Hydrogenation of Various 1-Aryl-3,4-dihydroisoquinolines with [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl (C4)

| Substrate (Aryl Group) | Conversion (%) | ee (%) |

| Phenyl | >99 | 69 |

| 4-Methoxyphenyl | >99 | 62 |

| 4-Chlorophenyl | >99 | 58 |

| 2-Naphthyl | >99 | 61 |

Reaction conditions: Substrate (0.1 mmol), catalyst C4 (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.

Experimental Protocols

Protocol 1: Synthesis of (R)-8-Amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY, L1)

This protocol describes a multi-step synthesis starting from (±)-5,6,7,8-Tetrahydroquinolin-8-ol.

Step 1: Enzymatic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in i-Pr₂O (500 mL), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.).

-

Stir the mixture at 60 °C for 30 hours.[1]

-

Monitor the reaction by HPLC with a chiral column.

-

After the reaction, remove the lipase and molecular sieves by filtration through a celite pad.

-

Concentrate the filtrate under vacuum and separate the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica gel chromatography.

Step 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

-

Stir a mixture of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) and K₂CO₃ (4 eq.) in MeOH (10 mL) at room temperature for 2 hours.[1]

-

Remove MeOH under vacuum and treat the residue with H₂O and ethyl acetate.

-

Separate the organic phase, wash with brine, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent and purify the product by column chromatography to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Step 3: Azidation of (R)-5,6,7,8-tetrahydroquinolin-8-ol

-

To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ (10 mL) at 0 °C, add DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.).

-

Stir the mixture at room temperature for 30 minutes, then add DMSO (10 mL) and continue stirring for 6 hours.

-

Quench the reaction with H₂O and extract with ethyl acetate/hexane.

-

Wash the organic phase with H₂O and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by silica gel chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.

Step 4: Reduction to (R)-8-Amino-5,6,7,8-tetrahydroquinoline (L1)

-

To a solution of (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in THF/H₂O, add PPh₃ (1.2 eq.).

-

Stir the mixture at room temperature overnight.

-

Extract the product with an appropriate organic solvent, dry, and concentrate to obtain the final ligand, (R)-CAMPY.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation

-

In a vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in H₂O (1 mL).

-

Add the HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.

-

Seal the vial and stir the reaction mixture at 40 °C for 24 hours.

-

After completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Experimental Workflow for Ligand Synthesis and Catalysis

Caption: Workflow for the synthesis of the (R)-CAMPY ligand and its application in asymmetric transfer hydrogenation.

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: A simplified proposed catalytic cycle for the rhodium-catalyzed asymmetric transfer hydrogenation of an imine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydroquinolines, a crucial scaffold in medicinal chemistry and natural product synthesis, utilizing palladium-catalyzed methodologies. The following sections detail various synthetic strategies, present quantitative data for substrate scope, and offer step-by-step experimental protocols for key reactions.

Introduction